2-Butenedioic acid (2Z)-, monocyclohexyl ester
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Overview
Description
2-Butenedioic acid (2Z)-, monocyclohexyl ester is an organic compound with the molecular formula C10H14O4. It is an ester derivative of maleic acid, where one of the carboxyl groups is esterified with cyclohexanol. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butenedioic acid (2Z)-, monocyclohexyl ester can be synthesized through the esterification of maleic acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of ion-exchange resins as catalysts can also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, monocyclohexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to maleic acid and cyclohexanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Maleic acid and cyclohexanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Butenedioic acid (2Z)-, monocyclohexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, monocyclohexyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release maleic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid (Z)-, monobutyl ester
- 2-Butenedioic acid (Z)-, dimethyl ester
- 2-Butenedioic acid (Z)-, diethyl ester
Uniqueness
2-Butenedioic acid (2Z)-, monocyclohexyl ester is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to other esters of maleic acid. This uniqueness makes it valuable in specific applications where the cyclohexyl group provides enhanced stability or reactivity.
Properties
CAS No. |
85602-94-4 |
---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(E)-4-cyclohexyloxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H14O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)/b7-6+ |
InChI Key |
ZMQWRASVUXJXGM-VOTSOKGWSA-N |
Isomeric SMILES |
C1CCC(CC1)OC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1CCC(CC1)OC(=O)C=CC(=O)O |
physical_description |
Pellets or Large Crystals |
Origin of Product |
United States |
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